Cas no 2168693-40-9 (2-bromopropyl 1,2,5-oxadiazole-3-carboxylate)

2-Bromopropyl 1,2,5-oxadiazole-3-carboxylate is a versatile heterocyclic compound featuring a bromopropyl ester group attached to a 1,2,5-oxadiazole (furazan) core. This structure combines reactivity at the bromine site with the stability and electron-withdrawing properties of the oxadiazole ring, making it a valuable intermediate in organic synthesis. The bromine moiety allows for nucleophilic substitution reactions, enabling further functionalization, while the carboxylate group provides a handle for derivatization. Its applications include the development of pharmaceuticals, agrochemicals, and energetic materials, where the oxadiazole scaffold contributes to thermal stability and density. The compound is particularly useful in the synthesis of bioactive molecules and heterocyclic frameworks.
2-bromopropyl 1,2,5-oxadiazole-3-carboxylate structure
2168693-40-9 structure
Product Name:2-bromopropyl 1,2,5-oxadiazole-3-carboxylate
CAS No:2168693-40-9
MF:C6H7BrN2O3
MW:235.035380601883
CID:6050468
PubChem ID:165554650
Update Time:2025-06-08

2-bromopropyl 1,2,5-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate
    • EN300-1572653
    • 2168693-40-9
    • Inchi: 1S/C6H7BrN2O3/c1-4(7)3-11-6(10)5-2-8-12-9-5/h2,4H,3H2,1H3
    • InChI Key: KKMGTQLQXQVMSP-UHFFFAOYSA-N
    • SMILES: BrC(C)COC(C1C=NON=1)=O

Computed Properties

  • Exact Mass: 233.96400g/mol
  • Monoisotopic Mass: 233.96400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 65.2Ų

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Additional information on 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate

Introduction to 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate (CAS No. 2168693-40-9)

2-bromopropyl 1,2,5-oxadiazole-3-carboxylate, identified by the CAS number 2168693-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the oxadiazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a bromine substituent at the propyl chain and a carboxylate group at the 3-position of the oxadiazole ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The 1,2,5-oxadiazole core is a fused bicyclic system consisting of one oxygen, two carbon, and one nitrogen atom. This structural motif is highly versatile and has been extensively studied for its role in modulating various biological pathways. Oxadiazoles exhibit notable stability due to their aromatic character and are frequently incorporated into molecules designed to interact with biological targets such as enzymes and receptors. The bromopropyl side chain enhances the reactivity of the compound, making it amenable to further functionalization through cross-coupling reactions, nucleophilic substitutions, or other synthetic transformations. These attributes position 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate as a promising building block for constructing more complex molecules with tailored pharmacological profiles.

In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of oxadiazole-based compounds in addressing neurological disorders, inflammation, and infectious diseases. The carboxylate group in this compound not only contributes to its solubility but also provides a site for interaction with biological systems. This feature is particularly useful in designing prodrugs or conjugates that require specific targeting or controlled release mechanisms.

One of the most compelling aspects of 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate is its utility as a key intermediate in the synthesis of more intricate pharmacophores. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity or selectivity towards specific biological targets. For example, modifications at the propyl chain or the oxadiazole ring have been explored to optimize pharmacokinetic properties such as bioavailability and metabolic stability. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups while maintaining structural integrity.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like oxadiazoles in drug discovery programs. Their structural diversity allows for fine-tuning of electronic and steric properties, which are critical factors in determining molecular recognition events within biological systems. The incorporation of 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate into drug candidates has shown promise in preclinical studies where it demonstrated interactions with key enzymes and receptors implicated in disease pathogenesis.

Advances in synthetic methodologies have further expanded the applications of this compound. Techniques such as transition-metal catalysis and flow chemistry have enabled more efficient and scalable production processes. These innovations not only reduce costs but also allow for higher throughput screening programs aimed at identifying new therapeutic agents. The adaptability of 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate makes it an attractive candidate for collaborative research efforts between academic institutions and pharmaceutical companies seeking to develop next-generation therapeutics.

The chemical properties of this compound also make it suitable for material science applications beyond traditional pharmaceuticals. Researchers have investigated its potential use in designing advanced polymers or coatings where its heterocyclic structure contributes to unique mechanical or electronic properties. Such interdisciplinary applications underscore the versatility of 1,2,5-oxadiazole derivatives like 2-bromopropyl 1,2,5-oxadiazole-3-carboxylate.

In conclusion,2-bromopropyl 1,2,5-oxadiazole-3-carboxylate (CAS No. 2168693-40-9) represents a significant advancement in medicinal chemistry due to its structural features and reactivity profile. Its role as an intermediate in synthesizing bioactive molecules continues to be explored across multiple therapeutic domains. As synthetic techniques evolve and our understanding of biological systems deepens,this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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